Synthetic Yield Efficiency of Cyclopropylmagnesium Bromide Addition to o-Anisaldehyde
A well-documented Grignard-based synthetic route demonstrates the practical accessibility of (Cyclopropyl)(2-methoxyphenyl)methanol from o-anisaldehyde and cyclopropylmagnesium bromide. This patent-derived procedure provides a reproducible baseline yield that serves as a benchmark for synthetic feasibility assessment .
| Evidence Dimension | Isolated product yield (mass) from o-anisaldehyde starting material |
|---|---|
| Target Compound Data | 6.13 g isolated product |
| Comparator Or Baseline | Theoretical 100% yield from 8.17 g o-anisaldehyde = 9.65 g (calculated based on MW conversion) |
| Quantified Difference | 63.5% isolated yield (6.13 g / 9.65 g) |
| Conditions | o-Anisaldehyde (8.17 g, 60 mmol) dissolved in THF (150 mL); 1M cyclopropylmagnesium bromide (90 mL, 90 mmol) added dropwise under ice-cooling; stirred at room temperature for 12 hr; purified via silica gel column chromatography (n-hexane:ethyl acetate=9:1) |
Why This Matters
A 63.5% isolated yield from a single-step Grignard addition provides a quantitative procurement-relevant benchmark for evaluating custom synthesis feasibility and cost estimation compared to alternative multi-step or lower-yielding routes.
